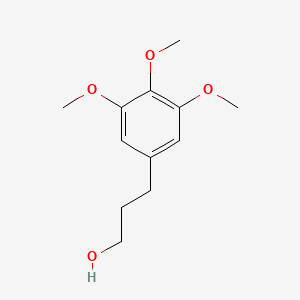
2-(diphenylphosphorothioyl)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(diphenylphosphorothioyl)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphinothioyl group attached to an acetamide backbone, with diethyl groups enhancing its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphorothioyl)-N,N-diethylacetamide typically involves the reaction of diphenylphosphinothioyl chloride with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-(diphenylphosphorothioyl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The phosphinothioyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various derivatives depending on the nucleophile involved.
科学的研究の応用
2-(diphenylphosphorothioyl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism by which 2-(diphenylphosphorothioyl)-N,N-diethylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the phosphinothioyl group.
Diphenylphosphinothioyl chloride: A precursor in the synthesis of the compound.
N,N-Diethylacetamide: Another precursor used in the synthesis.
Uniqueness
2-(diphenylphosphorothioyl)-N,N-diethylacetamide is unique due to the presence of both the phosphinothioyl and diethyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it particularly valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
138200-01-8 |
|---|---|
分子式 |
C18H22NOPS |
分子量 |
331.4 g/mol |
IUPAC名 |
2-diphenylphosphinothioyl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H22NOPS/c1-3-19(4-2)18(20)15-21(22,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChIキー |
ZSEKMLMMPIPAFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8809469.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B8809482.png)

![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)
![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[(1R)-1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-, ethyl ester](/img/structure/B8809499.png)




![5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
